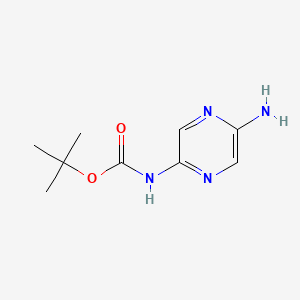

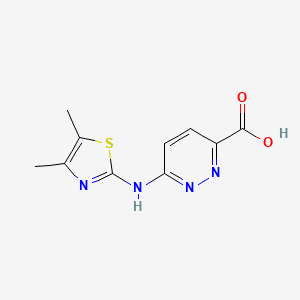

tert-Butyl (5-aminopyrazin-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

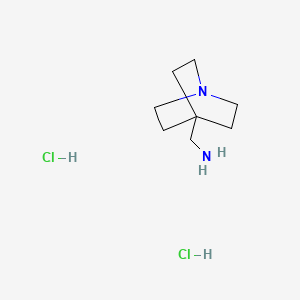

“tert-Butyl (5-aminopyrazin-2-yl)carbamate” is a chemical compound with the CAS Number: 920313-67-3 . It has a molecular weight of 210.24 and its IUPAC name is tert-butyl (5-aminopyrazin-2-yl)carbamate .

Synthesis Analysis

While specific synthesis methods for “tert-Butyl (5-aminopyrazin-2-yl)carbamate” were not found, similar compounds such as tert-butyl carbamates have been synthesized using palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis

The InChI code for “tert-Butyl (5-aminopyrazin-2-yl)carbamate” is 1S/C9H14N4O2/c1-9(2,3)15-8(14)13-7-5-11-6(10)4-12-7/h4-5H,1-3H3, (H2,10,11) (H,12,13,14) .Physical And Chemical Properties Analysis

The compound should be stored in a dark place, under an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique

Pharmaceutical Synthesis

tert-Butyl (5-aminopyrazin-2-yl)carbamate: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of the pyrazine moiety into drug molecules, which is beneficial for creating compounds with enhanced pharmacological properties .

Chiral Selective Reduction

This compound is used in chiral selective reduction processes. Ketoreductases, for example, can selectively reduce related carbamate compounds to produce chiral intermediates with high purity, which are crucial for the synthesis of enantiomerically pure drugs .

Antidepressant Precursor

The compound serves as a precursor in the synthesis of antidepressants like Citalopram and Escitalopram oxalate. These drugs act by inhibiting serotonin uptake and are essential for treating depression .

Analgesic Intermediate

It is also utilized in the synthesis of nefopam, an analgesic, muscle relaxant, and antidepressant. The compound’s versatility allows for its incorporation into benzohydrols, which are key intermediates in nefopam production .

Catalyst in Asymmetric Synthesis

The compound can be involved in asymmetric synthesis as a substrate for various catalysts, such as oxo-tethered ruthenium catalysts and amino acid-functionalized metal–organic frameworks. This is important for producing chiral molecules that are significant in medicinal chemistry .

Research on Enzymatic Reactions

Due to its structural features, tert-Butyl (5-aminopyrazin-2-yl)carbamate is an excellent candidate for studying enzymatic reactions, particularly those involving ketoreductases. Researchers can gain insights into enzyme specificity and reaction mechanisms .

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl N-(5-aminopyrazin-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c1-9(2,3)15-8(14)13-7-5-11-6(10)4-12-7/h4-5H,1-3H3,(H2,10,11)(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCMOBHWAUFCMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(N=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10727357 |

Source

|

| Record name | tert-Butyl (5-aminopyrazin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (5-aminopyrazin-2-yl)carbamate | |

CAS RN |

920313-67-3 |

Source

|

| Record name | tert-Butyl (5-aminopyrazin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[2.5]octan-6-ylmethanol](/img/structure/B592091.png)

![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one hydrochloride](/img/structure/B592092.png)